BOC-PHE-ALA-OH

Peptide Synthesis Epimerization Stereochemistry

Problem: In-house coupling of individual amino acids for base-labile peptide sequences risks epimerization at the C-terminal alanine, compromising the bioactive L,L-stereochemistry essential for target binding. Solution: BOC-PHE-ALA-OH is a pre-formed, stereochemically pure dipeptide that eliminates this risk. - Eliminates epimerization: Ensures a single, defined L,L-stereoisomer for reproducible biological activity. - Orthogonal protection: The acid-labile Boc group is fully compatible with Boc/Benzyl SPPS, avoiding the basic Fmoc-removal conditions that cleave ester-linked modifications. - Rapid QC verification: The distinct melting point (90-93 °C) provides an immediate, low-cost identity check before use in high-value syntheses.

Molecular Formula C17H24N2O5
Molecular Weight 336.4 g/mol
CAS No. 55677-48-0
Cat. No. B1595649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBOC-PHE-ALA-OH
CAS55677-48-0
SynonymsBoc-Phe-Ala
Boc-phenylalanyl-alanine
t-butyloxycarbonylphenylalanylalanine
Molecular FormulaC17H24N2O5
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
InChIInChI=1S/C17H24N2O5/c1-11(15(21)22)18-14(20)13(10-12-8-6-5-7-9-12)19-16(23)24-17(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,18,20)(H,19,23)(H,21,22)/t11-,13-/m0/s1
InChIKeyLDHNMIZCPRNASW-AAEUAGOBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BOC-PHE-ALA-OH Dipeptide Building Block


BOC-PHE-ALA-OH, also known as N-(tert-butoxycarbonyl)-L-phenylalanyl-L-alanine, is a protected dipeptide building block with the molecular formula C17H24N2O5 and a molecular weight of 336.38 g/mol . It is characterized by a melting point range of 90-93 °C when recrystallized from a chloroform/hexane mixture . As an orthogonally protected derivative of the Phe-Ala dipeptide, its N-terminal amine is protected by the acid-labile Boc group, while its C-terminal carboxylic acid is free. This structure is specifically designed for the stepwise, solution-phase or solid-phase synthesis of longer, more complex peptide chains [1].

Why BOC-PHE-ALA-OH Cannot Be Substituted


In the context of controlled peptide assembly, substituting BOC-PHE-ALA-OH with a close analog such as its sequence isomer (Boc-Ala-Phe-OH), its D-amino acid variant (Boc-D-Phe-Ala-OH), or a derivative with a different orthogonal protecting group (e.g., Fmoc-Phe-Ala-OH or Z-Phe-Ala-OH) fundamentally alters the intended synthetic outcome . The unique combination of the L,L-stereochemistry, the Phe-Ala sequence, and the acid-labile Boc protection governs the molecule's incorporation into a growing peptide chain, its deprotection conditions, and the final three-dimensional structure of the target peptide [1]. Generic substitution, without considering these quantifiable differences in physical properties, orthogonal stability, and synthetic compatibility, introduces a high risk of synthesis failure, unwanted epimerization, or the generation of a biologically inactive stereoisomer. The following evidence quantifies these specific points of differentiation, justifying a precise procurement decision.

BOC-PHE-ALA-OH Differentiation Evidence


Preventing Alanine Epimerization

The procurement of L,L-dipeptides is critical because the coupling of an N-acyl-amino acid (like Boc-Phe-OH) to an amino acid ester (like H-Ala-OR) is inherently prone to epimerization at the C-terminal residue's α-carbon [1]. The degree of epimerization is highly dependent on the nature of the C-terminal amino acid. Alanine, being a small residue, is particularly susceptible to base-catalyzed racemization during activation and coupling [1]. By using the pre-formed dipeptide BOC-PHE-ALA-OH, the researcher avoids performing this high-risk coupling step in their own laboratory. The supplier assumes the burden of proving stereochemical integrity. While direct, peer-reviewed, head-to-head epimerization data for BOC-PHE-ALA-OH itself versus its in-house synthesis is not publicly available, the established principle from peptide synthesis literature serves as a strong class-level inference: purchasing a pre-formed, validated dipeptide eliminates a known, quantifiable risk point of epimerization associated with the in-house coupling of Boc-Phe-OH and H-Ala-OR [1]. This is a key differentiator from starting with the individual protected amino acids.

Peptide Synthesis Epimerization Stereochemistry Coupling Reagents Racemization

Melting Point Differentiation

A direct, measurable physical property differentiating BOC-PHE-ALA-OH from its alternative Cbz-protected analog, Z-Phe-Ala-OH, is its melting point. This quantitative difference provides a practical metric for researchers and procurement specialists in terms of handling, storage, and quality control verification. BOC-PHE-ALA-OH is reported to have a melting point in the range of 90-93 °C when recrystallized from a chloroform/hexane mixture . In contrast, Z-Phe-Ala-OH has a significantly higher reported melting point of 151-154 °C . This ~60 °C difference is a quantifiable distinction that reflects the different protecting group's influence on the solid-state intermolecular forces of the dipeptide. For a quality control laboratory, this means that verifying the identity of BOC-PHE-ALA-OH versus Z-Phe-Ala-OH via melting point apparatus is a straightforward and unambiguous cross-study comparable metric.

Physical Property Melting Point Crystallinity Purity Quality Control

Boc Orthogonal Deprotection Strategy

A primary strategic differentiator for BOC-PHE-ALA-OH compared to its Fmoc-protected analog, Fmoc-Phe-Ala-OH, lies in its orthogonal deprotection chemistry. The Boc group is quantitatively removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane [1]. In contrast, the Fmoc group requires basic conditions for its removal, commonly 20% piperidine in DMF [2]. This difference is not merely procedural; it dictates the entire protecting group strategy for a multi-step synthesis. BOC-PHE-ALA-OH is thus the necessary building block for syntheses that involve base-sensitive functionalities or protecting groups elsewhere on the molecule (e.g., Fmoc-protected side chains or base-labile esters). A direct cross-study comparable parameter is the shelf-life stability under standard storage conditions (2-8°C), where BOC-PHE-ALA-OH is reported to be stable for up to 6 months [3], a comparable timeframe to many Fmoc-protected analogs, but with a different chemical trigger for activation.

Orthogonal Protection Deprotection Boc Chemistry Peptide Synthesis Strategy Acid Lability

BOC-PHE-ALA-OH Application Scenarios


Solid-Phase Synthesis of Base-Sensitive Peptides

BOC-PHE-ALA-OH is the optimal building block for the solid-phase peptide synthesis (SPPS) of sequences containing base-labile functionalities, such as ester-linked modifications or certain side-chain protecting groups. As established by its orthogonal deprotection profile, the Boc group's acid lability allows for chain elongation using a Boc/Benzyl strategy, avoiding the basic conditions required for Fmoc removal that would otherwise cleave base-sensitive bonds [1].

Synthesis of Enantiopure Bioactive Peptides

Researchers aiming to synthesize biologically active peptides with a defined L,L-stereochemistry should procure BOC-PHE-ALA-OH. Using this pre-formed dipeptide eliminates the risk of epimerization at the C-terminal alanine residue that is associated with in-house coupling of the individual protected amino acids. This ensures the final peptide retains the precise three-dimensional structure required for its intended biological interaction [2].

Quality Control and Identity Verification

In a pharmaceutical or large-scale peptide manufacturing environment, BOC-PHE-ALA-OH's distinct physical property—a melting point of 90-93 °C—serves as a critical quality control parameter . This specific value allows for rapid, low-cost verification of the received material, differentiating it from other dipeptides like its Z-protected analog (Z-Phe-Ala-OH, mp 151-154 °C) and confirming its identity before it is committed to a high-value synthetic sequence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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